molecular formula C8H5NOS B1267632 1,3-Benzothiazole-2-carbaldehyde CAS No. 6639-57-2

1,3-Benzothiazole-2-carbaldehyde

Cat. No. B1267632
CAS RN: 6639-57-2
M. Wt: 163.2 g/mol
InChI Key: RHKPJTFLRQNNGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including structures similar to 1,3-Benzothiazole-2-carbaldehyde, involves innovative methods such as one-pot reactions, photochemical annulations, and condensation processes. These methods aim to achieve high yields and product specificity. For instance, one approach includes the one-pot photochemical annulations of 2-chloroindole-3-carbaldehydes to produce benzo[c]carbazoles, showcasing the versatility in synthesizing complex structures from simpler benzothiazole derivatives (Wang et al., 2008). Another method involves the condensation of 1-hydroxycarbazole-2-carbaldehydes with chloroacetone and o-aminothiophenol, demonstrating the synthetic routes to various novel derivatives (Sangeetha & Rajendra Prasad, 2006).

Molecular Structure Analysis

The structural analysis of benzothiazole derivatives is crucial for understanding their chemical behavior. For example, the crystal structure of 3-benzothiazole-9-ethyl carbazole was determined using X-ray diffraction, revealing its orthorhombic crystal system and helping to elucidate its interaction mechanisms and stability (Gu et al., 2016).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, leading to the formation of complex molecules. For instance, the synthesis of carbaldehyde dimethyl acetals from benzothiazoles through a process involving bond cleavage and formation between methanol and N-heterocycles showcases the chemical versatility of these compounds (Liu et al., 2013).

Scientific Research Applications

  • Synthesis of Carbonyl Compounds:

    • Benzothiazole-2-carbaldehyde has been used in the synthesis of aldehydes or ketones from amines via transaminations. This method has wide applications and usually results in yields greater than 80% (Calō, Lopez, & Todesco, 1972).
  • Non-Linear Optic Applications:

    • The synthesis of novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, shows potential in non-linear optic applications. These compounds exhibit interesting optical properties due to the presence of strong electron-acceptor and donor groups (Hrobárik, Sigmundová, & Zahradník, 2004).
  • Sensor Applications:

    • Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone, a derivative of benzothiazole-2-carbaldehyde, has been used as a neutral ionophore for preparing an Er(III) membrane sensor. This sensor has shown high selectivity and is suitable for analytical applications (Ganjali et al., 2007).
  • Solvatochromism Study:

    • Excited state intramolecular proton transfer (ESIPT) inspired compounds like 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde have been synthesized and studied for their photophysical properties. These studies help in understanding solvatochromism, a phenomenon where the color of a substance changes with the solvent polarity (Satam et al., 2014).
  • Synthesis of Fused Imino Pyrimido Benzothiazole:

    • Research has been conducted on the synthesis of novel fused imino pyrimido benzothiazole compounds using benzothiazole-2-carbaldehyde. These compounds have potential applications in antibacterial and anti-inflammatory activities (Kale & Mene, 2013).
  • Synthesis of Novel Derivatives:

    • Benzothiazole-2-carbaldehyde has been used for synthesizing various novel derivatives, such as 3-(benzothiazol-2-ylmethylene)indolin-2-ones, which can have applications in medical and biochemical research (Zhang, Xu, Zhao, & Kang, 2017).
  • Antitumor Applications:

    • Compounds derived from 1,3-Benzothiazole-2-carbaldehyde, like 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, have been used in the design of antitumor agents. These derivatives have shown efficacy against various cancer cell lines and are compared with standard drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKPJTFLRQNNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216612
Record name 1,3-Benzothiazole-2-carbaldehyde
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Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazole-2-carbaldehyde

CAS RN

6639-57-2
Record name 1,3-Benzothiazole-2-carbaldehyde
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Record name 6639-57-2
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Record name 1,3-Benzothiazole-2-carbaldehyde
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Record name 1,3-benzothiazole-2-carbaldehyde
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Record name 1,3-BENZOTHIAZOLE-2-CARBALDEHYDE
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Synthesis routes and methods I

Procedure details

The title compound was prepared from 2-methyl-1,3-benzothiazole (6h) and selenium dioxide using methods as described in the literature for similar compounds (Conte et al., 1967) in 41% yield.
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Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of benzo[d]thiazole (1 g, 7 mmol) in DMF (10 mL) was added n-BuLi (8.4 mL, 21 mmol) over 15 min at −78° C. and the mixture was stirred at this temperature for 1 hour. The reaction was quenched with water, extracted with EtOAc and dried over anhydrous sodium sulfate. The solution was then concentrated under vacuum to give benzo[d]thiazole-2-carbaldehyde as a light yellow solid (500 mg).
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1 g
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8.4 mL
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10 mL
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Synthesis routes and methods III

Procedure details

5.47 g of manganese dioxide were added at room temperature to a solution of 2.26 g of 2-hydroxymethylbenzothiazole in 20 ml of acetone. The resulting mixture was stirred under reflux for 5 hours, at the end of which time the temperature of the mixture was cooled to room temperature and the mixture was left to stand for 14 hours. A further 3.06 g of manganese dioxide were then added and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was cooled to room temperature and then filtered. The resulting filtrate was concentrated by evaporation under reduced pressure, petroleum ether was added to the thus obtained crude crystalline solid and the mixture was filtered. The filtrate was then concentrated to about half its volume causing precipitation of a crystalline solid which was filtered off and dried in vacuo to give 432.6 mg (yield 19.3%) of the title compound as a solid having a melting point of 69° to 70° C.
Quantity
2.26 g
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reactant
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20 mL
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solvent
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5.47 g
Type
catalyst
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Quantity
3.06 g
Type
catalyst
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Yield
19.3%

Synthesis routes and methods IV

Procedure details

A solution of freshly distilled (b.p. 82° C., 2 torr) benzothiazole (10 g, 0.074 mole) in 250 ml tetrahydrofuran was cooled under nitrogen to -78° C. and stirred at this temperature for 15 minutes. To this was added dropwise over 15 minutes 29.6 ml (0.074 mole) 2.5M n-butyllithium, stirring continued for 25 minutes, and 8.6 ml (0.111 mole) dimethylformamide was added and the reaction mixture stirred for an hour. The mixture was allowed to warm to room temperature, 200 g ice was added and the solvent evaporated in vacuo. The aqueous residue was extracted with 5×100 ml ethyl acetate, the extracts dried (MgSO4), concentrated to a small volume and chromatographed on a silica gel column, eluting with 96:4 chloroform/ethyl acetate to yield 8.4 g of the desired aldehyde, m.p. 74.5°-75° C. 1H--NMR(CDCl3)ppm (delta): 7.54 (m, 2H), 7.97 (m, 1H), 8.21 (m, 1H), 10.1 (s, 1H).
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10 g
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250 mL
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29.6 mL
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8.6 mL
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[Compound]
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ice
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200 g
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Synthesis routes and methods V

Procedure details

To a stirred solution of benzothiazole (3.28 ml) in anydrous THF (40 ml), at −78°, under a nitrogen atmosphere, butyllithium (2.0 ml of a 1.6M solution in hexane) was added dropwise. After 0.33 h, a solution of DMF (7 ml) in anydrous THF (20 ml) was added dropwise and the reaction mixture was allowed to rise to 0° over 1 h. The reaction was quenched by pouring the mixture into water (100 ml) and extracted with EE (2×150 ml). The organic layer was washed with brine, dried and the solvent evaporated under reduced pressure. The crude residue was purified by flash chromatography (eluting with CH-EA in gradient from 95:5 to 8:2), and crystallized from PE to give the title compound as a yellow solid (1.88 g). M.p. 76-77°
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3.28 mL
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solution
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40 mL
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7 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzothiazole-2-carbaldehyde
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1,3-Benzothiazole-2-carbaldehyde
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
1,3-Benzothiazole-2-carbaldehyde

Citations

For This Compound
25
Citations
PN Patel, DH Desai, NC Patel - Russian Journal of Organic Chemistry, 2022 - Springer
Novel terpyridine derivatives of benzothiazole were synthesised by simple multicomponent one-pot reaction of benzothiazole-2-carbaldehyde, ammonium hydroxide, and isomeric …
Number of citations: 2 link.springer.com
M Ono, S Hayashi, H Kimura, H Kawashima… - Bioorganic & medicinal …, 2009 - Elsevier
We synthesized push–pull benzothiazole derivatives and evaluated their potential as β-amyloid imaging probes. In binding experiments in vitro, the benzothiazoles showed excellent …
Number of citations: 103 www.sciencedirect.com
A Różycka, A Iwan, KA Bogdanowicz… - Beilstein journal of …, 2018 - beilstein-journals.org
The effect of the presence of titanium dioxide in two new imines,(E, E)-(butane-1, 4-diyl) bis (oxybutane-4, 1-diyl) bis (4-{[(benzo [d][1, 3] thiazol-2-yl) methylidene] amino} benzoate)(SP1…
Number of citations: 9 www.beilstein-journals.org
MB Ismail, IN Booysen, MP Akerman - Transition Metal Chemistry, 2017 - Springer
The respective coordination reactions of trans-[ReOCl 3 (PPh 3 ) 2 ] with N-[(4-oxo-4H-chromen-3-yl)methylidene]thiophene-2-carbohydrazide (Hchrtc) and N-[1,3-benzothiazol-2-…
Number of citations: 10 link.springer.com
AM Venkatesan, A Agarwal, T Abe… - Bioorganic & medicinal …, 2008 - Elsevier
β-Lactamases are serine- and metal-dependent hydrolases, produced by the bacteria as defense against β-lactam antibiotics. Commercially available inhibitors such as clavulanic acid, …
Number of citations: 85 www.sciencedirect.com
MB Ismail, IN Booysen, MP Akerman… - Journal of Organometallic …, 2017 - Elsevier
In this research study, the formation of rhenium(I) complexes with bidentate carbohydrazide Schiff bases are reported. More specifically, the respective coordination reactions of [Re(CO) …
Number of citations: 8 www.sciencedirect.com
MB Ismail, IN Booysen, E Hosten… - Journal of Organometallic …, 2017 - Elsevier
Two facial tricarbonylrhenium(I) compounds, fac-[Re(CO) 3 (urterpy)].NO 3 (1) (urterpy = 4′-(5-(uracil-5-methyleneamino)pentanoxy)-2,2′:6′,2″-terpyridine) and fac-[Re 2 (CO) 6 (μ-…
Number of citations: 5 www.sciencedirect.com
YT Tesema, DM Pham, KJ Franz - Inorganic chemistry, 2008 - ACS Publications
Cysteinyldopas are naturally occurring conjugates of cysteine and dopa (3,4-dihydroxy-l-phenylalanine) that are precursors to red pheomelanin pigments. Metal ions are known to …
Number of citations: 17 pubs.acs.org
M Ono - mhlw-grants.niph.go.jp
3. Conclusion In conclusion, we successfully designed and synthesized benzothiazole-derived push–pull dyes for imaging Aß plaques in the brain. In binding experiments in vitro, these …
Number of citations: 0 mhlw-grants.niph.go.jp
Y Krishna Sunkari, V Kumar Siripuram… - … –A European Journal, 2023 - Wiley Online Library
The DNA‐encoded library (DEL) technology represents a revolutionary drug‐discovery tool with unprecedented screening power originating from the association of combinatorial …

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